molecular formula C14H15NO4 B11854225 6,7-Dimethoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one CAS No. 62595-68-0

6,7-Dimethoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one

Cat. No.: B11854225
CAS No.: 62595-68-0
M. Wt: 261.27 g/mol
InChI Key: NGDIWKZTYFGXAK-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one is a complex organic compound belonging to the class of furoquinolines This compound is characterized by its unique structure, which includes a furoquinoline core with methoxy and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one typically involves multiple steps. One common method includes the Bischler-Napieralski reaction, where a precursor compound undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce dihydroquinoline compounds .

Scientific Research Applications

6,7-Dimethoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 7,7,9-Trimethyl-6,7-dihydrofuro[3,2-f]quinoline
  • 6,7-Dimethoxy-3,4-dihydroisoquinoline

Uniqueness

6,7-Dimethoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one stands out due to its specific substitution pattern and the presence of both methoxy and methyl groups

Properties

CAS No.

62595-68-0

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

6,7-dimethoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4-one

InChI

InChI=1S/C14H15NO4/c1-15-10-7-12(18-3)11(17-2)6-9(10)13(16)8-4-5-19-14(8)15/h6-7H,4-5H2,1-3H3

InChI Key

NGDIWKZTYFGXAK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C(=O)C3=C1OCC3)OC)OC

Origin of Product

United States

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